molecular formula C16H22N4O2 B2441713 4-{1-[3-(Dimethylamino)benzoyl]azetidin-3-yl}piperazin-2-one CAS No. 2415587-13-0

4-{1-[3-(Dimethylamino)benzoyl]azetidin-3-yl}piperazin-2-one

Cat. No. B2441713
CAS RN: 2415587-13-0
M. Wt: 302.378
InChI Key: GOHOCBRDXVIMSF-UHFFFAOYSA-N
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Description

The molecule “4-{1-[3-(Dimethylamino)benzoyl]azetidin-3-yl}piperazin-2-one” is a complex organic compound. It contains an azetidine ring, a piperazine ring, and a benzoyl group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the azetidine and piperazine rings, followed by the attachment of the benzoyl group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, includes an azetidine ring (a four-membered ring with one nitrogen atom), a piperazine ring (a six-membered ring with two nitrogen atoms), and a benzoyl group (a benzene ring attached to a carbonyl group). The presence of these functional groups can significantly influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would be influenced by the functional groups present in its structure. The azetidine and piperazine rings, for example, might undergo reactions involving the nitrogen atoms, while the benzoyl group could participate in reactions involving the carbonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the azetidine and piperazine rings could affect its solubility, while the benzoyl group could influence its reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would involve interacting with specific targets in the body to produce a therapeutic effect .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. These aspects would need to be evaluated through laboratory testing and risk assessment .

Future Directions

The future research directions for this compound could involve further studying its synthesis, exploring its potential uses (for example, in medicine or materials science), and investigating its safety and environmental impact .

properties

IUPAC Name

4-[1-[3-(dimethylamino)benzoyl]azetidin-3-yl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c1-18(2)13-5-3-4-12(8-13)16(22)20-9-14(10-20)19-7-6-17-15(21)11-19/h3-5,8,14H,6-7,9-11H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHOCBRDXVIMSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CC(C2)N3CCNC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{1-[3-(Dimethylamino)benzoyl]azetidin-3-yl}piperazin-2-one

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